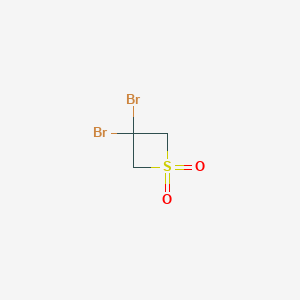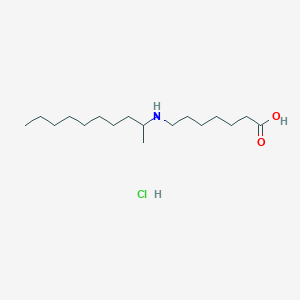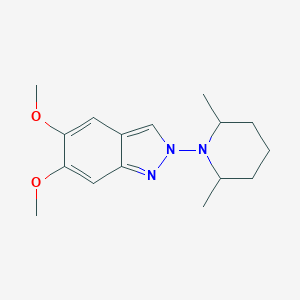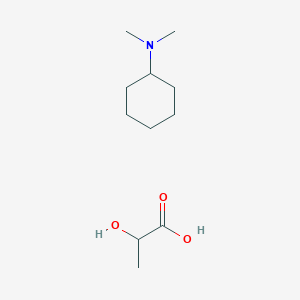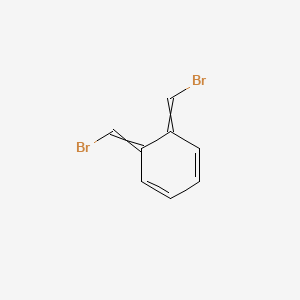![molecular formula C13H18ClNO2 B14600324 [2-(3-Butoxyphenyl)ethyl]carbamyl chloride CAS No. 59732-12-6](/img/structure/B14600324.png)
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamoyl chloride, featuring a butoxyphenyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(3-butoxyphenyl)ethyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{[2-(3-Butoxyphenyl)ethyl]amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous monitoring of reaction parameters such as temperature, pressure, and phosgene concentration to optimize yield and minimize risks.
化学反応の分析
Types of Reactions
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form [2-(3-butoxyphenyl)ethyl]amine and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation Reactions: Requires the presence of a base such as triethylamine (TEA) to facilitate the reaction.
Major Products
Nucleophilic Substitution: Formation of azides or nitriles.
Hydrolysis: Formation of [2-(3-butoxyphenyl)ethyl]amine.
Condensation Reactions: Formation of ureas or carbamates.
科学的研究の応用
Chemistry
In chemistry, [2-(3-Butoxyphenyl)ethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties.
作用機序
The mechanism of action of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity underlies its utility in forming various derivatives through substitution and condensation reactions.
類似化合物との比較
Similar Compounds
[2-(3-Butoxyphenyl)ethyl]amine: The parent amine from which the carbamyl chloride is derived.
[2-(3-Butoxyphenyl)ethyl]carbamate: A derivative formed through the reaction with alcohols.
[2-(3-Butoxyphenyl)ethyl]urea: A derivative formed through the reaction with amines.
Uniqueness
What sets [2-(3-Butoxyphenyl)ethyl]carbamyl chloride apart from its similar compounds is its high reactivity due to the presence of the carbamyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications in chemistry, biology, and industry.
特性
CAS番号 |
59732-12-6 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC名 |
N-[2-(3-butoxyphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-9-17-12-6-4-5-11(10-12)7-8-15-13(14)16/h4-6,10H,2-3,7-9H2,1H3,(H,15,16) |
InChIキー |
ACOLZFFZKVFMQI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)CCNC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)



